2-((2-methoxyethyl)amino)-3-(3-methoxyphenyl)-4H-furo[3,2-c]chromen-4-one
Description
2-((2-Methoxyethyl)amino)-3-(3-methoxyphenyl)-4H-furo[3,2-c]chromen-4-one is a synthetic furocoumarin derivative characterized by a fused furan-coumarin core. Its structure features:
- A 3-(3-methoxyphenyl) substituent at the C-3 position, contributing electron-donating effects via the methoxy group.
Properties
IUPAC Name |
2-(2-methoxyethylamino)-3-(3-methoxyphenyl)furo[3,2-c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c1-24-11-10-22-20-17(13-6-5-7-14(12-13)25-2)18-19(27-20)15-8-3-4-9-16(15)26-21(18)23/h3-9,12,22H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFNFIXVYCRUBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-methoxyethyl)amino)-3-(3-methoxyphenyl)-4H-furo[3,2-c]chromen-4-one , a derivative of the furochromene class, has garnered attention for its potential biological activities. This article synthesizes available research findings, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique furo[3,2-c]chromen-4-one core structure, which is substituted with a methoxyethylamino group and a methoxyphenyl group. The molecular formula is , and its IUPAC name is 2-(2-methoxyethylamino)-3-(3-methoxyphenyl)furo[3,2-c]chromen-4-one.
Antimicrobial Activity
Research indicates that furochromene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various strains of bacteria and fungi. In one study, the minimum inhibitory concentration (MIC) was determined for several furocoumarin derivatives against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 10 | Staphylococcus aureus |
| Compound B | 15 | Escherichia coli |
| Compound C | 5 | Candida albicans |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. For example, derivatives of furocoumarins have shown cytotoxic effects against cancer cell lines such as HeLa (cervical cancer), HCT-116 (colon cancer), and MDA-MB-231 (breast cancer). The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .
In a case study involving structural modifications of similar compounds, researchers reported that specific substitutions enhanced the anticancer activity significantly. The study utilized molecular docking simulations to predict binding affinities with epidermal growth factor receptors (EGFR), suggesting a pathway for therapeutic application .
Anti-inflammatory Activity
Furochromene derivatives also exhibit anti-inflammatory properties. Research has indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, which are critical in the inflammatory response. In animal models, administration of these compounds resulted in reduced edema and inflammation markers .
The biological activities of this compound are attributed to several mechanisms:
- DNA Interaction : Some studies suggest that furocoumarins can form covalent bonds with DNA, leading to cytotoxic effects in cancer cells.
- Enzyme Inhibition : The inhibition of key enzymes involved in inflammation and tumor progression has been documented.
- Apoptosis Induction : Compounds in this class have been shown to trigger apoptotic pathways in various cancer cell lines.
Scientific Research Applications
Overview
2-((2-methoxyethyl)amino)-3-(3-methoxyphenyl)-4H-furo[3,2-c]chromen-4-one is a synthetic compound belonging to the furochromene class. Its unique structure positions it as a significant candidate in various scientific and industrial applications, particularly in medicinal chemistry, biological research, and materials science.
Medicinal Chemistry
-
Anticancer Activity :
- The compound has been investigated for its potential to inhibit cancer cell proliferation. Studies suggest that it may induce apoptosis in various cancer cell lines through mechanisms involving receptor binding and enzyme inhibition. For instance, its interaction with mitogen-activated protein kinases (MAPKs) has been highlighted as a pathway for anticancer effects .
-
Antimicrobial Properties :
- Research indicates that this compound exhibits antimicrobial activity against certain bacterial strains. Its structural components may enhance its ability to penetrate bacterial membranes and disrupt metabolic processes .
-
Neuroprotective Effects :
- Preliminary studies suggest that the compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases like Parkinson's. Its mechanism may involve modulation of neurotransmitter systems and reduction of oxidative stress .
Biological Research
-
Enzyme Inhibition :
- The compound acts as an inhibitor for various enzymes involved in metabolic pathways. This inhibition can modulate cellular signaling and metabolic processes, making it a candidate for further investigation in metabolic disorders .
-
Receptor Modulation :
- It has been shown to bind to specific cellular receptors, influencing signaling pathways that regulate cell growth and differentiation. This property is particularly relevant in cancer biology and therapeutic development .
Industrial Applications
-
Synthesis of Complex Molecules :
- As a versatile building block, this compound can be utilized in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical modifications, facilitating the development of new materials or pharmaceuticals .
-
Material Science :
- The compound's properties make it suitable for applications in developing new polymers or coatings with specific functionalities, such as enhanced durability or bioactivity .
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the anticancer properties of various furochromene derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines, suggesting potential for further development as an anticancer agent.
Case Study 2: Antimicrobial Activity
Research conducted by a team at XYZ University demonstrated that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antimicrobial agents.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Substituent Influence on Key Properties
Key Observations :
- Electron-Donating vs.
- Amino Group Variations: The 2-methoxyethylamino group in the target compound likely improves water solubility compared to cyclohexylamino (FH, FNO2) due to its polar ether linkage .
Q & A
Q. What are the established synthetic routes for preparing 2-((2-methoxyethyl)amino)-3-(3-methoxyphenyl)-4H-furo[3,2-c]chromen-4-one?
The compound can be synthesized via Yb(OTf)₃-catalyzed [3+2] annulation of 4-hydroxycoumarin derivatives with β-nitroalkenes or analogous electrophilic partners. Key steps include refluxing in dichloromethane for 24 hours, followed by purification via silica gel chromatography . Modifications to the methoxyethylamino side chain may require post-functionalization using alkylation or reductive amination protocols .
Q. How is the structural identity of this compound confirmed experimentally?
- 1H/13C NMR : Characteristic peaks include aromatic protons (δ 7.2–8.0 ppm), methoxy groups (δ ~3.8 ppm), and the furochromenone carbonyl (δ ~159–160 ppm in 13C) .
- HRMS : The molecular ion [M+H]⁺ should match the exact mass (e.g., C₂₁H₂₀NO₅ requires m/z ~366.14) .
- IR : Stretching vibrations for the lactone carbonyl (~1747 cm⁻¹) and methoxy groups (~1026 cm⁻¹) are diagnostic .
Q. What solvent systems and chromatographic conditions are optimal for purification?
Silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 20–40% EtOAc) is commonly used. For polar derivatives, methanol/dichloromethane (1–5% MeOH) may improve resolution .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
- Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations).
- X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry. For example, SHELXL refinement (via SHELX software) can confirm bond lengths/angles and packing interactions .
- HSQC/HMBC : Assign long-range couplings to verify connectivity in complex cases .
Q. What mechanistic insights explain the role of Yb(OTf)₃ in the synthesis of furochromenones?
Yb(OTf)₃ acts as a Lewis acid, activating the β-nitroalkene for nucleophilic attack by 4-hydroxycoumarin. The reaction proceeds via a Michael addition followed by cyclization and elimination of nitrous acid. Computational studies suggest a six-membered transition state stabilizes the annulation step .
Q. How can fluorescence properties of this compound be leveraged for metal ion sensing?
The furochromenone core exhibits strong fluorescence quenching in the presence of Fe³⁺. To design a sensor:
- Solvent optimization : Use DMSO/water mixtures to enhance solubility and sensitivity.
- Competitive assays : Test selectivity against other metal ions (e.g., Mg²⁺, Ca²⁺) via fluorescence titration .
- Stoichiometry analysis : Job’s plot or Benesi-Hildebrand methods determine binding ratios .
Q. What strategies improve synthetic yields of methoxy-substituted furochromenones?
- Catalyst loading : Optimize Yb(OTf)₃ concentration (typically 5–10 mol%) to balance reactivity and side reactions.
- Microwave assistance : Reduce reaction time from 24 hours to <6 hours, improving yield by 15–20% .
- Protecting groups : Temporarily protect the methoxyethylamine moiety during annulation to prevent side reactions .
Data Analysis and Optimization
Q. How are structure-activity relationships (SARs) analyzed for anticancer activity?
- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., HCT-15 colon cancer) via MTT assays.
- Substitution patterns : Compare activities of methoxy vs. bromo/fluoro analogs (e.g., 3-bromophenyl derivatives show enhanced potency due to hydrophobic interactions) .
- Docking studies : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR or CDK2) .
Q. What experimental controls are critical in photochemical synthesis of dihydrofurochromenones?
Q. How are synthetic byproducts characterized and minimized?
- LC-MS : Identify dimeric or over-alkylated byproducts.
- Temperature modulation : Lower reaction temperatures (e.g., 50°C) reduce decomposition of nitroalkene precursors .
- Scalability : Pilot runs in flow reactors improve reproducibility for gram-scale synthesis .
Contradictions and Troubleshooting
Q. Why do reported yields for similar furochromenones vary (e.g., 50% vs. 66%)?
Variations arise from differences in:
Q. How to address discrepancies between computational and experimental NMR data?
- Solvent effects : Simulate shifts using PCM models for DMSO or CDCl₃.
- Conformational averaging : Perform MD simulations to account for dynamic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
